

An In-depth Technical Guide to (-)-Isolongifolol (CAS 1139-17-9)

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Compound of Interest

Compound Name: (-)-Isolongifolol

Cat. No.: B075120

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isolongifolol, a sesquiterpene alcohol with the CAS number 1139-17-9, is a natural product derivative of significant interest due to its unique tricyclic carbon skeleton. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and potential biological activities. While research on **(-)-Isolongifolol** itself is limited, this document compiles available information and draws parallels from related sesquiterpenoid compounds to offer a thorough resource for researchers and drug development professionals.

Physicochemical Properties

(-)-Isolongifolol is a white solid at room temperature. Its chemical and physical properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, formulation, and analysis.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₆ O	[1][2]
Molecular Weight	222.37 g/mol	[1][2]
Melting Point	113-114 °C	[1]
Boiling Point	300.9 °C at 760 mmHg	[1]
Density	0.971 g/cm ³	[1]
Flash Point	139.6 °C	[1]
Vapor Pressure	0.000107 mmHg at 25°C	[1]
Refractive Index	1.497	[1]
LogP (Octanol/Water)	3.467 (Predicted)	[1]
pKa	14.94 ± 0.10 (Predicted)	[1]
EINECS Number	214-518-1	[2]

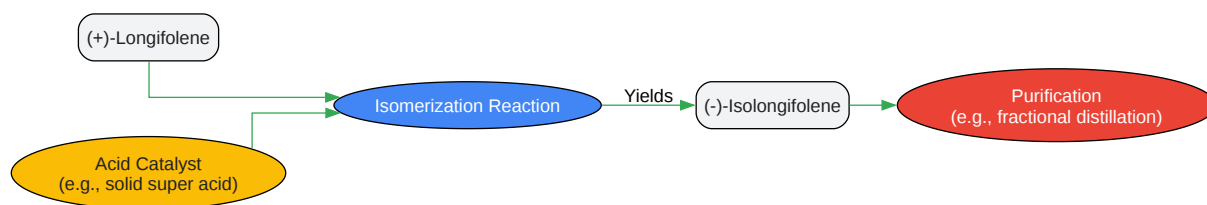
Synthesis of (-)-Isolongifolol

The synthesis of **(-)-Isolongifolol** typically starts from the readily available natural product (+)-longifolene, which is first isomerized to (-)-isolongifolene. The subsequent conversion of (-)-isolongifolene to **(-)-Isolongifolol** is achieved through a hydroboration-oxidation reaction.

Isomerization of (+)-Longifolene to (-)-Isolongifolene

The acid-catalyzed rearrangement of (+)-longifolene yields (-)-isolongifolene. Various catalysts can be employed for this isomerization.

Experimental Workflow for Isolongifolene Synthesis:



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Caption: General workflow for the synthesis of (-)-isolongifolene from (+)-longifolene.

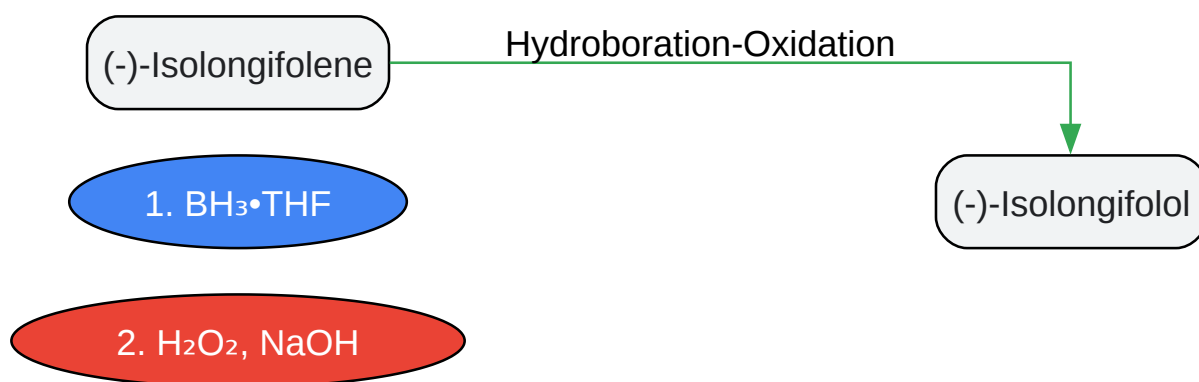
Detailed Experimental Protocol (Representative): A detailed protocol for the synthesis of isolongifolene from longifolene using a solid super acid catalyst has been described. In a typical procedure, longifolene is heated with a pre-activated nanocrystalline sulfated zirconia catalyst.

- **Reaction Setup:** A two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature controller is charged with longifolene.
- **Catalyst Addition:** The pre-activated solid super acid catalyst (e.g., 10% w/w of longifolene) is added to the flask.
- **Reaction Conditions:** The reaction mixture is heated to 140 °C with continuous stirring.
- **Monitoring:** The progress of the reaction is monitored by gas chromatography (GC).
- **Work-up and Purification:** After completion, the catalyst is removed by filtration. The resulting (-)-isolongifolene can be purified by fractional distillation under reduced pressure. A reported conversion of longifolene was 92% with 100% selectivity for isolongifolene after 2 hours.[3]

Hydroboration-Oxidation of (-)-Isolongifolene to (-)-Isolongifolol

The conversion of the alkene (-)-isolongifolene to the primary alcohol **(-)-Isolongifolol** is achieved via a hydroboration-oxidation reaction. This two-step process involves the addition of a borane reagent across the double bond, followed by oxidation.

Reaction Scheme:



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Caption: Hydroboration-oxidation of (-)-isolongifolene to **(-)-Isolongifolol**.

Detailed Experimental Protocol (General Procedure): A specific experimental protocol for the hydroboration-oxidation of (-)-isolongifolene is not readily available in the searched literature. However, a general procedure for this reaction on alkenes can be adapted.

- Hydroboration Step:
 - To a solution of (-)-isolongifolene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of borane-tetrahydrofuran complex (BH₃•THF) is added dropwise.
 - The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature to ensure complete reaction.
- Oxidation Step:
 - The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).

- The mixture is then stirred at room temperature for several hours.
- Work-up and Purification:
 - The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
 - The crude **(-)-Isolongifolol** can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **(-)-Isolongifolol**.

Mass Spectrometry (MS)

The mass spectrum of **(-)-Isolongifolol** is available through the NIST WebBook. The fragmentation pattern is characteristic of a sesquiterpene alcohol.

Key Fragmentation Pathways for Sesquiterpene Alcohols:

- Loss of Water (M-18): A common fragmentation pathway for alcohols is the elimination of a water molecule from the molecular ion.
- α -Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can occur.
- Retro-Diels-Alder reactions and other complex rearrangements: Characteristic of the complex polycyclic structure.

The mass spectrum of **(-)-Isolongifolol** would be expected to show a molecular ion peak (M^+) at m/z 222, although it may be weak. Prominent fragment ions would likely be observed corresponding to the loss of water (m/z 204), and other fragments resulting from the cleavage of the tricyclic skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR data with complete assignments for **(-)-Isolongifolol** are not readily available in the searched literature. However, based on the known structure, expected chemical shifts can be predicted.

Expected ^1H NMR (CDCl_3) Features:

- Methyl protons: Several singlets in the region of δ 0.8-1.2 ppm.
- Methylene and methine protons of the cyclic system: A complex series of multiplets in the upfield region (δ 1.0-2.5 ppm).
- Hydroxymethyl protons ($-\text{CH}_2\text{OH}$): A pair of doublets or a multiplet in the region of δ 3.4-3.8 ppm, showing coupling to the adjacent methine proton.
- Hydroxyl proton ($-\text{OH}$): A broad singlet, the chemical shift of which is concentration-dependent.

Expected ^{13}C NMR (CDCl_3) Features:

- Methyl carbons: Signals in the aliphatic region (δ 15-30 ppm).
- Methylene and methine carbons: Numerous signals in the range of δ 20-55 ppm.
- Quaternary carbons: Signals in the region of δ 30-50 ppm.
- Hydroxymethyl carbon ($-\text{CH}_2\text{OH}$): A signal in the region of δ 60-70 ppm.
- Carbon bearing the hydroxymethyl group: A signal around δ 40-50 ppm.

Infrared (IR) Spectroscopy

A complete experimental IR spectrum of **(-)-Isolongifolol** is not available in the searched literature. However, the characteristic absorption bands can be predicted based on its functional groups.

Expected IR Absorption Bands (KBr pellet):

- O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm^{-1} , characteristic of the hydroxyl group.
- C-H stretch (aliphatic): Multiple sharp absorption bands just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}).
- C-H bend: Absorption bands in the region of 1350-1470 cm^{-1} .
- C-O stretch (primary alcohol): A strong absorption band in the region of 1000-1085 cm^{-1} .
- Fingerprint region: A complex pattern of bands below 1500 cm^{-1} which is unique to the molecule.

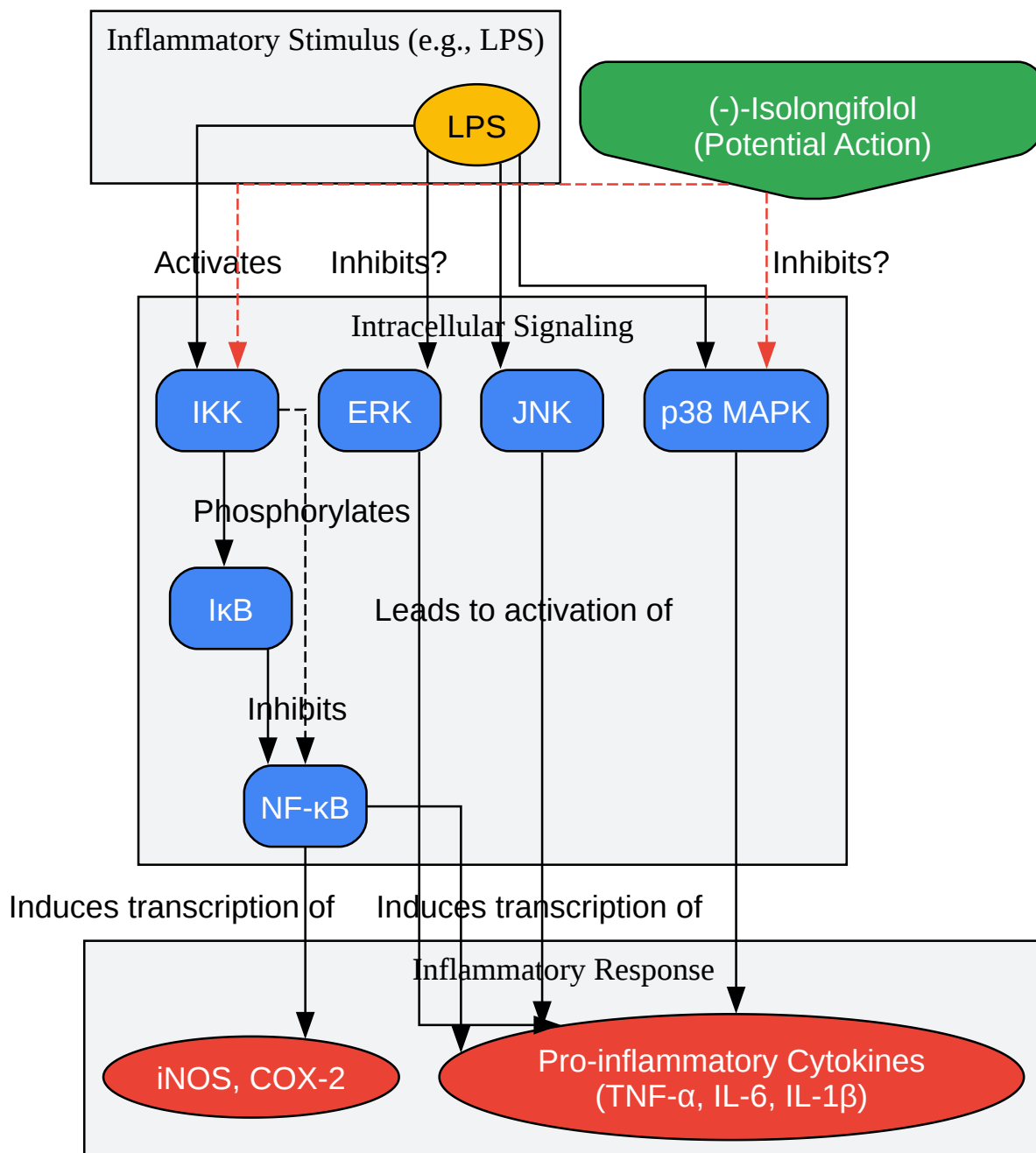
Biological Activity and Mechanism of Action

While specific studies on the biological activities of **(-)-Isolongifolol** are scarce, research on other sesquiterpenoids provides a basis for predicting its potential pharmacological effects. Sesquiterpenoids are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.

Potential Anti-inflammatory Activity

Many sesquiterpenoids exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Potential Signaling Pathways Modulated by Sesquiterpenoids:



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Caption: Potential anti-inflammatory mechanism of **(-)-Isolongifolol** via inhibition of NF-κB and MAPK pathways.

Experimental Protocols for Anti-inflammatory Assays (General):

- Cell Culture: Murine macrophage cell line RAW 264.7 is commonly used. Cells are cultured in appropriate media and conditions.
- Nitric Oxide (NO) Production Assay:
 - Cells are pre-treated with various concentrations of **(-)-Isolongifolol** for 1 hour.
 - Inflammation is induced by lipopolysaccharide (LPS).
 - After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The IC₅₀ value is calculated.
- Cytokine Production Assay (ELISA):
 - Cells are treated as described above.
 - The levels of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β in the culture supernatant are quantified using specific ELISA kits.
- Western Blot Analysis:
 - To investigate the effect on signaling pathways, cells are treated with **(-)-Isolongifolol** and stimulated with LPS for shorter time points.
 - Cell lysates are prepared, and the protein expression levels of total and phosphorylated forms of key signaling proteins (e.g., I κ B α , p65 subunit of NF- κ B, p38, ERK, JNK) are determined by Western blotting using specific antibodies.

Potential Antimicrobial Activity

Many sesquiterpenoids exhibit activity against a range of bacteria and fungi.

Experimental Protocols for Antimicrobial Assays (General):

- Microorganisms: A panel of clinically relevant bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) and fungi (e.g., *Candida albicans*) are used.
- Minimum Inhibitory Concentration (MIC) Determination:

- The broth microdilution method is a standard technique.
- Serial dilutions of **(-)-Isolongifolol** are prepared in a 96-well microtiter plate containing the appropriate growth medium.
- Each well is inoculated with a standardized suspension of the microorganism.
- The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.^[4]

Potential Cytotoxic Activity

The cytotoxic potential of **(-)-Isolongifolol** against various cancer cell lines could be evaluated.

Experimental Protocols for Cytotoxicity Assays (General):

- Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (for selectivity) are used.
- MTT Assay:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - Cells are treated with various concentrations of **(-)-Isolongifolol** for a specified period (e.g., 24, 48, or 72 hours).
 - MTT reagent is added to each well, which is converted to formazan by viable cells.
 - The formazan crystals are dissolved, and the absorbance is measured to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Crystallographic Data

As of the latest searches, there is no publicly available crystallographic data for **(-)-Isolongifolol** in the Cambridge Structural Database (CSD) or other crystallographic databases. Obtaining a single crystal and performing X-ray diffraction analysis would be necessary to definitively determine its three-dimensional structure in the solid state.

Conclusion

(-)-Isolongifolol is a structurally interesting sesquiterpene alcohol whose full potential is yet to be explored. This technical guide consolidates the currently available information on its physicochemical properties, synthesis, and spectroscopic characteristics. While direct biological data is limited, the broader class of sesquiterpenoids suggests promising avenues for future research, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer activities. The detailed experimental protocols and workflows provided herein are intended to serve as a valuable resource for researchers initiating studies on this compound, facilitating further investigation into its chemical and biological properties.

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